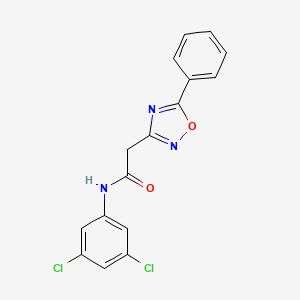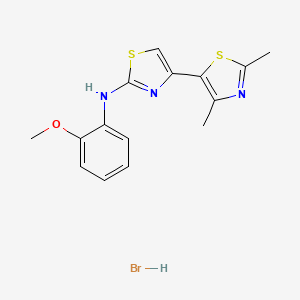![molecular formula C16H18N2O4S B5213181 4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5213181.png)
4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide, commonly known as MMMPB, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of a protein called the receptor tyrosine kinase EphB4, which is involved in various cellular processes such as cell growth, differentiation, and migration.
Mecanismo De Acción
MMMPB acts by selectively inhibiting the receptor tyrosine kinase EphB4, which is overexpressed in various types of cancer cells. EphB4 plays a crucial role in the regulation of cell growth, differentiation, and migration, making it an attractive target for cancer therapy. By inhibiting EphB4, MMMPB prevents the activation of downstream signaling pathways that promote cancer cell growth and migration.
Biochemical and Physiological Effects:
MMMPB has been shown to have significant biochemical and physiological effects in various in vitro and in vivo models. It has been found to inhibit the growth and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, MMMPB has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMMPB has several advantages for lab experiments, including its high selectivity and potency for EphB4, making it an ideal tool for studying the role of EphB4 in various cellular processes. However, its limited solubility in water and other solvents can pose challenges for its use in in vitro and in vivo experiments.
Direcciones Futuras
There are several future directions for MMMPB research, including its potential use in combination with other cancer therapies to enhance their efficacy. Additionally, further studies are needed to elucidate the mechanisms underlying its anti-inflammatory properties and potential therapeutic applications in inflammatory diseases. Furthermore, the development of more potent and selective EphB4 inhibitors based on the structure of MMMPB may lead to the discovery of novel cancer therapies.
Métodos De Síntesis
The synthesis of MMMPB involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 3-(methyl(methylsulfonyl)amino)aniline, which is then reacted with 4-methoxybenzoyl chloride to form 4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
MMMPB has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and angiogenesis. It has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. MMMPB has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. Additionally, MMMPB has been shown to inhibit angiogenesis, the process of new blood vessel formation, which is crucial for the growth and spread of cancer cells.
Propiedades
IUPAC Name |
4-methoxy-N-[3-[methyl(methylsulfonyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-18(23(3,20)21)14-6-4-5-13(11-14)17-16(19)12-7-9-15(22-2)10-8-12/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGANKQFYFOFKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5213098.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2,4,5-trimethoxybenzyl)amine](/img/structure/B5213110.png)

![11-(3,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5213127.png)
![2-[benzyl(methyl)amino]-N-(3-isoxazolylmethyl)-2-indanecarboxamide](/img/structure/B5213142.png)


![ethyl 4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1-piperazinecarboxylate](/img/structure/B5213154.png)

![(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5213168.png)
![3-({[2-(2-pyridinyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5213178.png)
![2-(4-bromophenoxy)-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5213184.png)
![5-(3,4-dimethoxyphenyl)-3-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5213186.png)
![1-methyl-5-({methyl[(1-propyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5213187.png)